![molecular formula C11H13FOS B8001565 4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol](/img/structure/B8001565.png)
4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiophenol group substituted with a fluorine atom and a cyclopropanemethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol typically involves the reaction of 3-fluorothiophenol with cyclopropanemethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Catalyst: Palladium-based catalysts
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to moderate heating (25-80°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophenol group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiophenols
Scientific Research Applications
4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol involves its interaction with specific molecular targets and pathways. The compound’s thiophenol group can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclopropanemethoxy)methyl]-3-chlorothiophenol
- 4-[(Cyclopropanemethoxy)methyl]-3-bromothiophenol
- 4-[(Cyclopropanemethoxy)methyl]-3-iodothiophenol
Uniqueness
4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals with improved efficacy and safety profiles.
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)-3-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FOS/c12-11-5-10(14)4-3-9(11)7-13-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJVJDSUALLNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=C(C=C2)S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
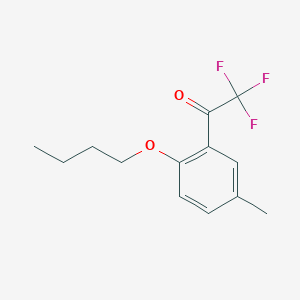
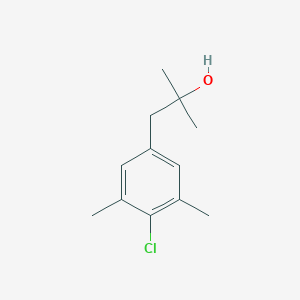
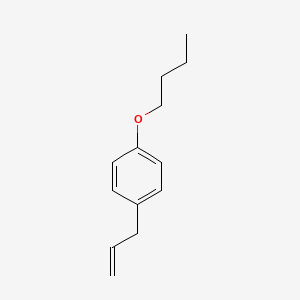
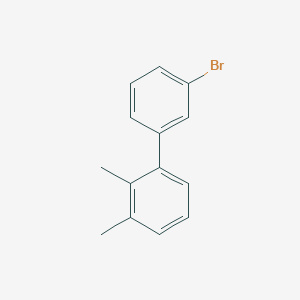
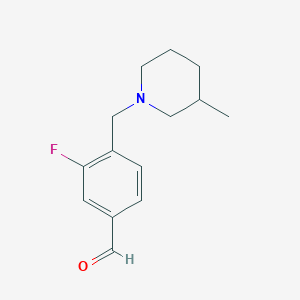
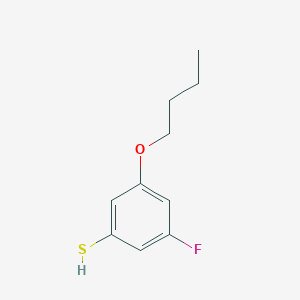
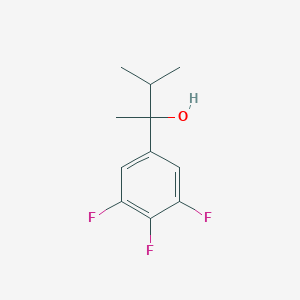
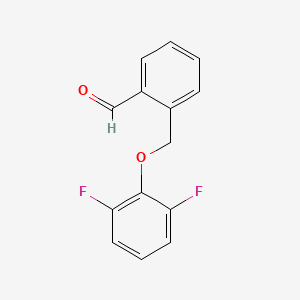
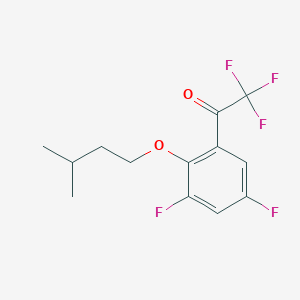
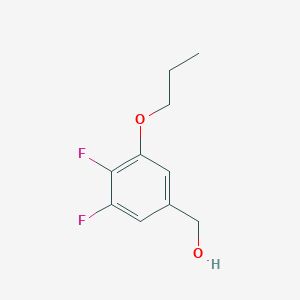

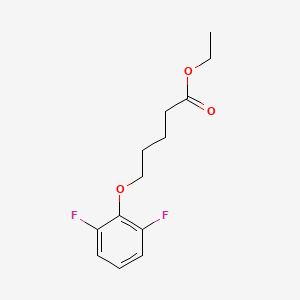
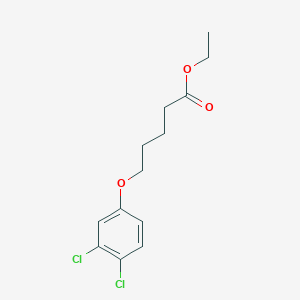
![Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8001598.png)
